molecular formula C35H56N8O10 B1678223 Neurokinin A (4-10), nle(10)- CAS No. 110863-33-7

Neurokinin A (4-10), nle(10)-

Cat. No. B1678223
M. Wt: 748.9 g/mol
InChI Key: UYMRFLAHRMRHGI-WTWMNNMUSA-N
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Description

Neurokinin A (4-10), nle(10)- is a neurologically active peptide translated from the pre-protachykinin gene. It has many excitatory effects on mammalian nervous systems and on the mammalian inflammatory and pain responses .


Synthesis Analysis

A structure-activity study of the Neurokinin A (4-10) fragment was performed to investigate the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK (2) receptor in human colon circular muscle . Two series of [Nle 10 ]NKA (4–10) analogs were synthesized to investigate the significance of a putative β-turn in the receptor-ligand interaction and the effect of hindered rotation in the Φ, χ 1 and χ 2 dihedral angle space of the crucially important Phe 6 .


Molecular Structure Analysis

The molecular structure of Neurokinin A (4-10), nle(10)- has been studied extensively. The steric requirements of binding [Nle 10 ]NKA (4–10) to NK-2 receptor were studied by introducing conformationally constrained amino acid analogs into its sequence . The analog possessing only an ( R )-Gly 8 {ANC-2}Leu 9 constraint, had the same binding affinity as that of the parent peptide .


Chemical Reactions Analysis

The chemical reactions of Neurokinin A (4-10), nle(10)- have been analyzed in the context of its binding to the NK-2 receptor. The rank order of potency of the other analogs showed a cumulative effect of different structural modifications in decreasing the binding affinity .

Safety And Hazards

The safety data sheet for Neurokinin A (4-10), nle(10)- advises to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Future Directions

The future directions for research on Neurokinin A (4-10), nle(10)- could involve further investigation into its structure-activity relationship, particularly the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK (2) receptor . Additionally, more research could be done to understand its mechanism of action and its effects on the mammalian nervous system and inflammatory and pain responses .

properties

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H56N8O10/c1-6-7-13-23(30(37)48)40-32(50)24(14-19(2)3)39-27(45)17-38-35(53)29(20(4)5)43-33(51)25(15-21-11-9-8-10-12-21)41-34(52)26(18-44)42-31(49)22(36)16-28(46)47/h8-12,19-20,22-26,29,44H,6-7,13-18,36H2,1-5H3,(H2,37,48)(H,38,53)(H,39,45)(H,40,50)(H,41,52)(H,42,49)(H,43,51)(H,46,47)/t22-,23-,24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMRFLAHRMRHGI-WTWMNNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H56N8O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90911878
Record name 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Neurokinin A (4-10), nle(10)-

CAS RN

110863-33-7
Record name Neurokinin A (4-10), nle(10)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110863337
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-9-benzyl-4,7,10,13,16,19-hexahydroxy-21-[hydroxy(imino)methyl]-6-(hydroxymethyl)-18-(2-methylpropyl)-12-(propan-2-yl)-5,8,11,14,17,20-hexaazapentacosa-4,7,10,13,16,19-hexaen-1-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90911878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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